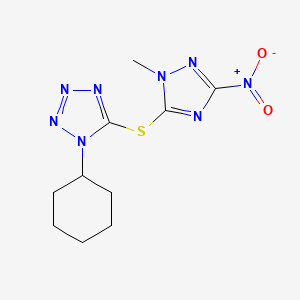
1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Overview
Description
1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE typically involves multi-step reactions. The process begins with the formation of the tetrazole and triazole rings, followed by their coupling through a sulfide linkage. Common reagents include cyclohexylamine, methyl nitrotriazole, and sulfur sources. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate ring formation and coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve batch or continuous flow processes, optimizing reaction conditions for yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfide linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The tetrazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole and triazole derivatives.
Scientific Research Applications
1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
- 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-AMINO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Uniqueness: 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE is unique due to the presence of both nitro and sulfide functionalities, which impart distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8O2S/c1-16-9(11-8(13-16)18(19)20)21-10-12-14-15-17(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRQYGWIVSDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















